molecular formula C7H7NO3 B1445953 5-Hydroxy-3-methylpicolinic acid CAS No. 1211542-19-6

5-Hydroxy-3-methylpicolinic acid

Cat. No. B1445953
CAS RN: 1211542-19-6
M. Wt: 153.14 g/mol
InChI Key: GAHYVMQVJJLZFG-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylpicolinic acid is a chemical compound with the molecular formula C7H7NO3 . It’s a derivative of picolinic acid, which is a pyridine carboxylic acid .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-3-methylpicolinic acid consists of a pyridine ring with a hydroxy group at the 5th position and a methyl group at the 3rd position . The molecular weight of this compound is 153.14 g/mol .

Scientific Research Applications

Synthesis and Compound Formation

  • Synthesis of Related Substances : 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, a related substance of Rabeprazole sodium, is synthesized from 3-methylpicolinonitrile. This synthesis involves a five-step process and is essential for establishing quality standards for Rabeprazole sodium (Xiao-Shu He et al., 2020).
  • Speciation in Serum Samples : Vanadium complexes with potential applications in diabetes therapy were studied in serum samples. The speciation of these complexes, including those with picolinic acid and 6-methylpicolinic acid, was examined through EPR spectroscopy. The study provides insights into the distribution of these complexes in serum, crucial for understanding their therapeutic potential (D. Sanna et al., 2017).

Biochemical Applications

  • Inhibitory Activities Against Human Enzymes : Carbamates of phenols derived from 5-hydroxy-3-methyl-3H-benzofuran-2-one exhibited significant inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This discovery is crucial for understanding the compound's potential in addressing diseases related to these enzymes (Weiming Luo et al., 2005).

Molecular Mechanisms and Transformations

  • Microbial Catabolism and Transformation : 5-hydroxypicolinic acid is microbially degraded, and its catabolism is crucial in understanding the molecular mechanisms of pyridine derivative degradation. HpaM, identified as a novel monocomponent FAD-dependent monooxygenase, plays a vital role in the decarboxylative hydroxylation of 5-hydroxypicolinic acid, offering insights into the microbial transformation of pyridine derivatives (J. Qiu et al., 2017).

Safety and Hazards

While specific safety data for 5-Hydroxy-3-methylpicolinic acid is not available, similar compounds can pose hazards such as skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

5-hydroxy-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-5(9)3-8-6(4)7(10)11/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHYVMQVJJLZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3-methylpicolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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